METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, a benzothiophene moiety, and various functional groups, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the quinoline and benzothiophene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine, or the benzothiophene moiety can be oxidized to a sulfone.
Reduction: The cyano group can be reduced to an amine, or the nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved can vary, but they often include key proteins or signaling pathways critical to disease processes .
Comparison with Similar Compounds
Similar compounds include other quinoline and benzothiophene derivatives, such as:
- 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL)BENZENESULFONAMIDE .
- Various indole derivatives that share similar biological activities . This compound is unique due to its specific combination of functional groups and its potential applications in multiple fields.
Properties
IUPAC Name |
methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-28(2)12-19-24(20(33)13-28)22(15-7-6-8-16(11-15)32(35)36)18(14-29)25(30)31(19)26-23(27(34)37-3)17-9-4-5-10-21(17)38-26/h6-8,11,22H,4-5,9-10,12-13,30H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOKIZOXIWNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C(=O)OC)N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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